Cas no 898429-40-8 (4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide)

4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-4H-[1]benzothiopyrano[4,3-d]thiazol-2-yl-4-(ethylsulfonyl)-
- 4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide
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- インチ: 1S/C19H16N2O3S3/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22)
- InChIKey: NFLCICCFGJWWEJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2C3=CC=CC=C3SCC=2S1)(=O)C1=CC=C(S(CC)(=O)=O)C=C1
4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2648-0629-2mg |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-2μmol |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-5mg |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-25mg |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-10μmol |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-3mg |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-10mg |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-50mg |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-4mg |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2648-0629-20mg |
4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide |
898429-40-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-(ethanesulfonyl)-N-{4H-thiochromeno4,3-d1,3thiazol-2-yl}benzamideに関する追加情報
Recent Advances in the Study of 4-(Ethanesulfonyl)-N-{4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide (CAS: 898429-40-8)
The compound 4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide (CAS: 898429-40-8) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiochromeno-thiazole scaffold and ethanesulfonyl-benzamide moiety, has attracted significant attention due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in various disease models.
One of the key areas of research has been the investigation of this compound's role as a modulator of protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer and neurodegenerative disorders. Preliminary data suggest that 4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide exhibits high affinity for specific protein targets, making it a valuable tool for both basic research and drug development.
In a recent study published in the Journal of Medicinal Chemistry, researchers employed X-ray crystallography and molecular docking simulations to characterize the binding interactions of this compound with its target proteins. The results revealed a unique binding mode, where the thiochromeno-thiazole core interacts with hydrophobic pockets, while the ethanesulfonyl-benzamide moiety forms hydrogen bonds with key amino acid residues. These findings provide a structural basis for further optimization of this compound to enhance its potency and selectivity.
Another significant advancement has been the evaluation of the compound's pharmacokinetic profile. In vivo studies in rodent models demonstrated favorable absorption and distribution properties, with moderate plasma clearance and a half-life suitable for once-daily dosing. However, challenges remain in improving its metabolic stability, as preliminary data indicate significant hepatic metabolism via cytochrome P450 enzymes. Researchers are currently exploring structural modifications to mitigate this issue while retaining the compound's biological activity.
The therapeutic potential of 4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide has also been investigated in preclinical models of cancer. In a study conducted by a team at the National Cancer Institute, the compound exhibited potent anti-proliferative effects against a panel of cancer cell lines, including those resistant to conventional chemotherapy. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic mitochondrial pathway and inhibits key survival signaling pathways, such as PI3K/AKT and MAPK/ERK.
Beyond oncology, recent research has explored the compound's potential in treating inflammatory and autoimmune diseases. In vitro assays demonstrated its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. These findings suggest that 4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide could serve as a lead compound for the development of novel anti-inflammatory agents.
Despite these promising results, several challenges must be addressed before this compound can progress to clinical trials. These include optimizing its synthetic route for large-scale production, further elucidating its off-target effects, and conducting comprehensive toxicology studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into therapeutic applications.
In conclusion, 4-(ethanesulfonyl)-N-{4H-thiochromeno[4,3-d][1,3]thiazol-2-yl}benzamide (CAS: 898429-40-8) represents a compelling example of how innovative chemical scaffolds can yield promising therapeutic candidates. Continued research into its mechanism of action, structural optimization, and preclinical evaluation will be critical to realizing its full potential in addressing unmet medical needs.
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